![molecular formula C16H20ClN3O B2673995 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one CAS No. 899726-08-0](/img/structure/B2673995.png)
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one, also known as CGP 3466B, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s by Novartis Pharma AG and has since been investigated for its neuroprotective and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B has been studied extensively for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been investigated for its anti-inflammatory properties and its potential as a treatment for stroke and traumatic brain injury. In addition, 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B has been studied for its ability to improve mitochondrial function and reduce oxidative stress.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B is not fully understood, but it is believed to act by inhibiting the activation of the transcription factor NF-κB. This leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B has also been shown to improve mitochondrial function by increasing the expression of mitochondrial genes and reducing oxidative stress.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve mitochondrial function, and protect against neuronal damage. In addition, 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B has been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B in lab experiments is its well-established synthesis method and availability. It is also a relatively stable compound and can be easily stored and transported. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. It may also be useful in the treatment of stroke and traumatic brain injury. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one 3466B involves the reaction of 3-chloro-2-methylphenyl isocyanate with 3-methylbutylamine and pyrazin-2-one. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography or recrystallization. The yield of the synthesis method is typically around 50-60%.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-methylbutylamino)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-11(2)7-8-18-15-16(21)20(10-9-19-15)14-6-4-5-13(17)12(14)3/h4-6,9-11H,7-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKQKGYIIOSTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN=C(C2=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.